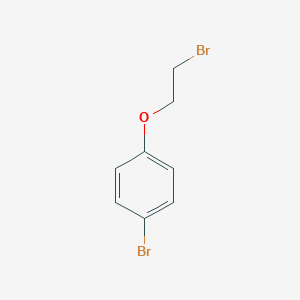

1-Bromo-4-(2-bromoethoxy)benzene

説明

Significance and Research Context of Halogenated Ethers in Organic Chemistry

Halogenated ethers are a class of organic compounds characterized by an ether linkage (an oxygen atom connected to two alkyl or aryl groups) and the presence of one or more halogen atoms. bionity.com This combination of functional groups imparts unique chemical properties, making them valuable intermediates and building blocks in various chemical syntheses. Their applications are diverse, ranging from their historical use as anesthetics to their current role in the development of pharmaceuticals and advanced materials. bionity.comwikiwand.com

The inclusion of halogen atoms, such as bromine, can influence the reactivity of the ether, often providing a site for further chemical modification through reactions like cross-coupling. The study of halogenated ethers contributes to a deeper understanding of reaction mechanisms and the influence of molecular structure on chemical behavior.

Scope of Academic Inquiry for 1-Bromo-4-(2-bromoethoxy)benzene

Academic research on this compound primarily focuses on its role as an intermediate in the synthesis of more complex molecules. clearsynth.com Its bifunctional nature, possessing both a bromo-aromatic ring and a bromo-alkoxy chain, allows for selective reactions at two distinct sites. This makes it a versatile precursor for creating a variety of organic structures.

Key areas of investigation include its use in the synthesis of polymers and other materials. The presence of the bromine atoms allows for polymerization and modification, leading to materials with specific desired properties. Furthermore, it serves as a building block in the development of biologically active compounds for potential use in drug discovery.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C8H8Br2O |

| Molecular Weight | 279.96 g/mol |

| CAS Number | 18800-30-1 |

| SMILES | C1=CC(=CC=C1OCCBr)Br |

| InChI | InChI=1S/C8H8Br2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 |

| InChIKey | SRGBSEMMGLSUMI-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

Historical Development of Research on Related Brominated Aromatic Compounds

The study of brominated aromatic compounds has a rich history in organic chemistry. openaccessjournals.com The introduction of bromine into an aromatic ring, a process known as bromination, is a fundamental electrophilic aromatic substitution reaction. youtube.com Historically, research in this area was driven by the need to understand the directing effects of substituents on the benzene (B151609) ring and to develop methods for the synthesis of specific isomers.

Early research laid the groundwork for understanding the reactivity of compounds like 1-bromo-4-ethoxybenzene and 1-bromo-4-methoxybenzene. nist.govnist.gov These studies provided insights into the physical and chemical properties of brominated aromatic ethers, which are structurally related to this compound. The development of analytical techniques such as spectroscopy and crystallography has further enabled detailed characterization of these molecules. researchgate.netresearchgate.net Over time, the focus has expanded to include their application in cross-coupling reactions and the synthesis of complex organic molecules and materials. google.comgoogle.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-4-(2-bromoethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGBSEMMGLSUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172141 | |

| Record name | 2-Bromoethyl p-bromophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18800-30-1 | |

| Record name | 1-Bromo-4-(2-bromoethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoethyl p-bromophenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018800301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18800-30-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromoethyl p-bromophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoethyl p-bromophenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Bromo-4-(2-bromoethoxy)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAS7A26GDF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Strategies for 1-Bromo-4-(2-bromoethoxy)benzene

The primary route to this compound involves the Williamson ether synthesis, where the sodium or potassium salt of 4-bromophenol (B116583) reacts with 1,2-dibromoethane (B42909). wikipedia.orgchemspider.com Optimization of each synthetic step is crucial for achieving high yields and purity.

The precursor 4-bromophenol is synthesized by the electrophilic aromatic substitution of phenol (B47542). The choice of solvent and reaction conditions is critical to ensure high selectivity for the para-substituted product over the ortho-isomer. orgsyn.orgyoutube.com

The bromination of phenol with bromine in the presence of a non-polar solvent like carbon disulfide (CS₂) at low temperatures is a highly effective method for producing 4-bromophenol with excellent yield and selectivity. orgsyn.orgdoubtnut.com The non-polar solvent does not significantly aid in the polarization of the bromine molecule, which, combined with low temperatures, suppresses the formation of the tri-brominated product. youtube.com Controlling the temperature is a key factor; for instance, conducting the reaction at -30°C can result in a 97% yield of 4-bromophenol, whereas the yield drops to 82% at +30°C. prepchem.com Yields in carbon disulfide typically range from 80% to 90%. orgsyn.orgprepchem.com

An alternative approach involves the oxybromination of phenol using hydrobromic acid (HBr) and an oxygen source, catalyzed by a metal salt like copper(II) bromide (CuBr₂). google.com This method, however, tends to produce a mixture of 2-bromophenol (B46759) and 4-bromophenol. google.com

| Method | Reagents | Solvent | Temperature | Yield (p-isomer) | Selectivity | Citation |

| Direct Bromination | Phenol, Br₂ | Carbon Disulfide (CS₂) | < 5°C | 80–84% | High p-selectivity | orgsyn.org |

| Direct Bromination | Phenol, Br₂ | Carbon Disulfide (CS₂) | -30°C | 97% | High p-selectivity | prepchem.com |

| Oxybromination | Phenol, 48% HBr, O₂ (air) | None | 65°C | ~60% (of reacted phenol) | Mixture of o- and p-isomers | google.com |

The conversion of 4-bromophenol to this compound is a classic example of the Williamson ether synthesis. wikipedia.org This reaction involves the O-alkylation of the 4-bromophenoxide ion with an alkyl halide, typically 1,2-dibromoethane. wikipedia.orgchemspider.com Laboratory syntheses using this method can achieve yields between 50% and 95%. wikipedia.org

A typical procedure involves reacting a phenol derivative with 1,2-dibromoethane in the presence of a base, such as anhydrous potassium carbonate (K₂CO₃), in a solvent like acetone (B3395972). chemspider.com In one reported synthesis of a similar compound, this method resulted in a 40% yield of the mono-alkylated product, with the reaction being highly selective as no dialkylated product was observed. chemspider.com The reaction rate can be slow, and increasing the reaction time may not significantly improve the conversion. chemspider.com

The choice of base and solvent significantly impacts the reaction's efficiency. numberanalytics.com Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used to generate the phenoxide ion quantitatively. numberanalytics.com Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are preferred as they solvate the cation, thereby enhancing the nucleophilicity of the phenoxide ion and leading to higher yields. numberanalytics.commasterorganicchemistry.com For example, switching the solvent from acetone to DMF and the base from potassium carbonate to cesium carbonate has been suggested to improve yields. chemspider.com

| Base | Solvent | Typical Temperature | Typical Yield | Citation |

| K₂CO₃ | Acetone | Reflux (56°C) | ~40% | chemspider.com |

| NaH | DMF | 50-100°C | up to 85% | numberanalytics.com |

| KOtBu | DMSO | 50-100°C | up to 90% | numberanalytics.com |

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. wikipedia.orgbyjus.com The reaction is initiated by the deprotonation of the phenol's hydroxyl group by a base (e.g., K₂CO₃, NaH) to form a highly reactive phenoxide ion. wikipedia.orgmasterorganicchemistry.com This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide (1,2-dibromoethane). wikipedia.org The attack occurs from the backside relative to the leaving group (a bromide ion), leading to an inversion of stereochemistry if the carbon were chiral. wikipedia.org The process is a concerted mechanism, meaning the bond formation and bond breaking occur simultaneously. wikipedia.org For the reaction to be efficient, the alkyl halide should be primary or secondary, as tertiary halides tend to undergo elimination (E2) as a competing side reaction. wikipedia.orgbyjus.com

While the Williamson ether synthesis is not strictly catalytic, its efficiency can be significantly improved by using phase-transfer catalysts (PTCs). wikipedia.orgnumberanalytics.com These catalysts are particularly useful when the phenoxide salt has low solubility in the organic solvent. PTCs, such as tetrabutylammonium (B224687) bromide or crown ethers (e.g., 18-crown-6), facilitate the transfer of the phenoxide nucleophile from the solid or aqueous phase to the organic phase where the alkyl halide is located. wikipedia.orgnumberanalytics.com Crown ethers function by sequestering the metal cation (e.g., K⁺) in their central cavity, which increases the "nakedness" and therefore the nucleophilicity of the associated phenoxide anion. numberanalytics.com

In certain cases, iodide salts are added in catalytic amounts. If the alkylating agent is a chloride, the iodide ion can perform a halide exchange (Finkelstein reaction) to generate a more reactive alkyl iodide in situ, which accelerates the rate of ether formation. byjus.com For particularly unreactive systems, silver salts like silver(I) oxide (Ag₂O) can be employed. byjus.comlibretexts.org The silver ion coordinates to the halide leaving group, making its departure more favorable. wikipedia.orglibretexts.org

The successful synthesis of the target compound relies on the availability of high-purity precursors: 4-bromophenol and 1,2-dibromoethane. orgsyn.orgwikipedia.org

4-Bromophenol: As previously detailed (Section 2.1.1), the most common laboratory method for preparing 4-bromophenol is the direct bromination of phenol. prepchem.com The reaction of phenol with bromine in carbon disulfide at low temperatures provides high yields of the desired para-isomer. orgsyn.org After the reaction, the product is typically isolated by distillation under reduced pressure. orgsyn.org

1,2-Dibromoethane: This key alkylating agent is produced industrially by the direct reaction of ethylene (B1197577) gas with liquid bromine in a classic halogen addition reaction. wikipedia.org In a laboratory setting, it can be prepared by passing a stream of ethylene gas through bromine, often cooled with ice-water, until the brown color of the bromine disappears. prepchem.com The resulting oily liquid is then washed with a dilute base, dried, and purified by distillation. prepchem.com An alternative, though less common, route involves the reaction of acetylene (B1199291) with hydrogen bromide. cdnsciencepub.com

| Compound | IUPAC Name | Formula | Molar Mass | Boiling Point | Melting Point | Citation |

| 4-Bromophenol | 4-Bromophenol | C₆H₅BrO | 173.01 g/mol | 235-238 °C | 63-66 °C | prepchem.com |

| 1,2-Dibromoethane | 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 g/mol | 131-132 °C | 9-10 °C | wikipedia.org |

Optimized Etherification Reactions for Haloalkoxybenzene Scaffolds

Scalable and Sustainable Synthetic Approaches

For industrial-scale production, synthetic routes must be both scalable and sustainable. In the context of Williamson ether synthesis, phase-transfer catalysis is a common strategy in industrial settings to achieve near-quantitative conversion and facilitate separation. wikipedia.org For the synthesis of the 4-bromophenol precursor, processes that allow for the recycling of catalysts and reagents, such as the oxybromination method, are advantageous for large-scale operations. google.com

From a sustainability or "green chemistry" perspective, there is a drive to replace hazardous reagents and solvents. The use of carbon disulfide and elemental bromine in the synthesis of 4-bromophenol poses significant environmental and safety risks. orgsyn.org Research into alternative bromination techniques, such as using sodium bromide with an oxidant like hydrogen peroxide in an aqueous medium, represents a greener approach. chemicalbook.com For the etherification step, exploring water as a solvent, as demonstrated in some modern metal-free etherification reactions, could offer a more environmentally benign alternative to volatile organic solvents like DMF or acetone. nih.govorganic-chemistry.org The development of catalytic systems that operate under milder conditions and the use of renewable feedstocks are active areas of research aimed at making the synthesis of aryl ethers more sustainable. organic-chemistry.orgrsc.org

Development of Continuous Flow Methodologies for Industrial Relevance

One such example involves a two-stage continuous flow process for a structurally similar compound, which includes an ether formation step followed by product isolation. evitachem.com This method showcases significant improvements in mass transfer and thermal control. evitachem.com Continuous flow reactors are particularly adept at managing highly exothermic reactions, such as bromomethylation, by minimizing the risk of decomposition that can occur in batch reactors at elevated temperatures. evitachem.com

Table 1: Example of a Two-Stage Continuous Flow Process for a Related Compound

| Parameter | Details |

|---|---|

| Reaction Stage 1 | Ether formation: 4-Bromobenzyl chloride + 2-bromoethanol |

| Catalyst System | NaOH (50%), Tetrabutylammonium bromide (TBAB) |

| Temperature | 60°C |

| Residence Time | 15 minutes |

| Reaction Stage 2 | In-line liquid-liquid separation |

| Product Purity | 95% |

| Throughput | 5 kg/h |

This table illustrates the efficiency of a continuous flow process in a related synthesis, demonstrating high purity and throughput under controlled conditions. evitachem.com

Recycling and Reusability of Catalytic Systems

The sustainability and economic viability of synthesizing this compound and its derivatives are significantly enhanced by the use of recyclable and reusable catalytic systems. Research has focused on various metal-based catalysts that offer both high activity and the potential for recovery and reuse.

Copper-based catalysts, for instance, are promising for C–O coupling reactions. nih.gov The development of new ligands, such as N1,N2-diarylbenzene-1,2-diamines, has enabled efficient etherification of a wide range of aryl bromides at room temperature. nih.gov While direct recycling data for the synthesis of this compound is not detailed, the use of heterogeneous or magnetic nanoparticle-supported catalysts represents a general strategy for easy separation and recycling. For example, a Schiff base functionalized Cu(II) on a magnetic nanocomposite has shown excellent catalytic activity and potential for recycling in other synthetic applications. researchgate.net

Palladium-catalyzed reactions are also central to forming derivatives from aryl halides. nih.gov Modern protocols emphasize sustainability by using low concentrations of recyclable precious metals in aqueous media. nih.gov Similarly, zinc-catalyzed systems are noted for being non-toxic, inexpensive, and environmentally benign, making them an attractive alternative to other catalytic systems. rsc.org

Table 2: Catalytic Systems with Potential for Recycling in Aryl Ether Synthesis

| Catalyst Type | Key Features | Potential Recycling Method |

|---|---|---|

| Copper-based | Utilizes ligands like 1,10-phenanthroline; effective for C-O coupling. nih.gov | Immobilization on magnetic nanoparticles for magnetic separation. researchgate.net |

| Palladium-based | Highly efficient for C-N and C-C cross-coupling; sustainable protocols use low catalyst loading in aqueous media. nih.gov | Recovery from aqueous phases. nih.gov |

| Nickel-based | Capable of activating robust C(aryl)-O bonds in aryl ethers, often with N-heterocyclic carbene (NHC) ligands. acs.org | Ligand design can facilitate catalyst stability and recovery. |

| Zinc-based | Non-toxic, inexpensive, and environmentally friendly. rsc.org | Straightforward recovery due to lower cost and toxicity. |

This table summarizes various catalytic systems and their potential for sustainable use through recycling in reactions relevant to the synthesis of this compound derivatives.

Regioselectivity and Stereoselectivity in Synthesis of Derivatives

Regioselectivity, the control of the position of chemical bond formation, is crucial when synthesizing derivatives of this compound. The existing substituents on the benzene (B151609) ring—the bromo and the 2-bromoethoxy groups—direct the position of any subsequent electrophilic or nucleophilic substitution. Stereoselectivity is not a factor for the parent molecule as it is achiral.

In the synthesis of derivatives from aryl halides, achieving high regioselectivity is a primary goal. For example, one-pot protocols for the synthesis of 4-bromopyrazole derivatives from arylhydrazines demonstrate excellent regiocontrol using a heterogeneous catalyst under solvent-free conditions. jmcs.org.mxresearchgate.netscielo.org.mx

Furthermore, advanced catalytic systems can offer tunable selectivity. A dual photoredox/nickel catalytic system has been developed that allows for a switch between C-C and C-N coupling of aryl halides with formamide, affording either benzamides or N-arylformamides with excellent regioselectivity, simply by changing the photocatalyst and base. acs.org The synthesis of complex molecules like 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, an intermediate for pharmaceuticals, relies on precise regioselective reactions such as Friedel-Crafts acylation followed by reduction. google.comgoogle.com

The inherent directing effects of the substituents on the this compound ring are key. The bromo group is an ortho-, para- director, while the bromoethoxy group is also an ortho-, para- director. Their relative positions on the ring will influence the regiochemical outcome of further substitutions.

Table 3: Examples of Regioselective Synthesis of Aryl Halide Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Selectivity Aspect |

|---|---|---|---|---|

| Pyrazole (B372694) Synthesis | 1,3-Diketones, Arylhydrazines, N-bromosaccharin | Silica gel supported H₂SO₄, solvent-free | 4-Bromopyrazole derivatives | Regioselective bromination at the 4-position of the pyrazole ring. jmcs.org.mxresearchgate.net |

| Divergent Coupling | Aryl halides, Formamide | Photoredox/Nickel dual catalysis (e.g., Benzophenone (B1666685)/K₂HPO₄ or Thioxanthone/NaHCO₃) | Unprotected benzamides or N-arylformamides | Chemoselective and site-selective C-C vs. C-N bond formation. acs.org |

| Friedel-Crafts Acylation/Reduction | 5-Bromo-2-chlorobenzoyl chloride, Phenetole | Lewis acid (e.g., AlCl₃) followed by a reducing agent (e.g., NaBH₄) | 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Regioselective acylation and subsequent reduction to form a specific isomer. google.com |

This table showcases different synthetic strategies where regioselectivity is a critical factor in producing specific derivatives of brominated aromatic compounds.

Chemical Reactivity and Transformation Studies

Investigation of Intramolecular Cyclization Pathways

The structure of 1-bromo-4-(2-bromoethoxy)benzene contains the necessary components for intramolecular cyclization to form new heterocyclic ring systems. While direct experimental studies on this specific molecule are scarce, plausible cyclization pathways can be proposed based on established synthetic methods for related structures.

One potential transformation involves the formation of a seven-membered ring to yield a dibenzo[b,f]oxepine derivative. This could be achieved via an intramolecular Ullmann condensation or a related palladium-catalyzed etherification. In this scenario, the aryl bromide on one molecule would first need to be coupled with a phenol (B47542), for instance, derived from a second molecule of this compound where the bromoethoxy group has been hydrolyzed to a hydroxyethoxy group. More directly, if the aryl bromide is first converted to a phenol (forming 4-(2-bromoethoxy)phenol), an intramolecular Williamson ether synthesis could, in principle, lead to a six-membered ring (a derivative of 1,4-benzodioxan), although intermolecular polymerization might compete.

Analysis of Electronic and Steric Effects on Reactivity Profiles

The reactivity of this compound is dictated by the electronic and steric properties of its constituent functional groups: the substituted benzene (B151609) ring and the bromoethoxy side chain. These factors govern the molecule's behavior in different chemical transformations, primarily electrophilic aromatic substitution on the benzene ring and nucleophilic substitution at the aliphatic side chain.

Electronic and Steric Influence on the Aromatic Ring

The benzene ring in this compound has two substituents: a bromine atom and a 2-bromoethoxy group, situated in a para relationship. The interplay of their electronic effects determines the regioselectivity and rate of electrophilic aromatic substitution (EAS) reactions.

Steric Effects: The 2-bromoethoxy group is sterically more demanding than simpler alkoxy groups like methoxy (B1213986) or ethoxy. This steric bulk can hinder the approach of an electrophile to the positions ortho to it. nsf.gov Consequently, while electronically favored, substitution at these positions may be slower than in less hindered analogues like 1-bromo-4-ethoxybenzene. In cases of reactions with very large electrophiles, this steric hindrance can lead to a decrease in reaction rate or a shift in regioselectivity. pressbooks.pub The principle of using bulky blocking groups to direct substitution to less hindered sites is a known strategy in organic synthesis and is relevant here. pressbooks.pub

Table 1: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -Br (on ring) | Strongly deactivating | Weakly deactivating | Deactivating | Ortho, Para |

| -O-CH2CH2Br | Deactivating (from O and Br) | Activating (from O) | Net Deactivating (but less than -Br alone) | Ortho, Para |

Electronic and Steric Influence on the Bromoethoxy Side Chain

The 2-bromoethoxy side chain provides a primary alkyl halide functional group, which is a key site for nucleophilic substitution reactions.

Electronic Effects: The carbon atom bonded to the terminal bromine is highly electrophilic. This is due to the strong electron-withdrawing inductive effect of the terminal bromine atom and, to a lesser extent, the ether oxygen atom. This electronic pull makes the C-Br bond polarized and susceptible to attack by nucleophiles.

Steric Effects: The terminal bromine is on a primary carbon, which is sterically unhindered. This accessibility is a critical factor favoring the bimolecular nucleophilic substitution (SN2) mechanism. organicchemistrytutor.comyoutube.com Unlike secondary or tertiary alkyl halides, where competing elimination reactions (E2) or unimolecular substitution (SN1) become significant, the steric profile of this primary halide strongly directs reactivity towards the SN2 pathway. masterorganicchemistry.com This makes the compound an excellent substrate for reactions like the Williamson ether synthesis, where an alkoxide displaces the bromide to form a new ether linkage. masterorganicchemistry.com

Table 2: Influence of Steric Hindrance on Nucleophilic Substitution Mechanism at an Alkyl Halide

| Alkyl Halide Type | Steric Hindrance | Favored Mechanism | Example Site |

|---|---|---|---|

| Methyl | Minimal | SN2 | - |

| Primary (1°) | Low | SN2 | -CH2-Br in the side chain |

| Secondary (2°) | Moderate | SN2 / E2 / SN1 | - |

| Tertiary (3°) | High | E2 / SN1 | - |

Mechanistic Investigations and Computational Chemistry

Elucidation of Reaction Mechanisms Involving 1-Bromo-4-(2-bromoethoxy)benzene

The reaction mechanisms for this compound are best understood by considering its two key components: the brominated aromatic ring and the bromoethoxy side chain.

This compound possesses two bromine atoms that can participate in reactions through different pathways, largely dictated by the reaction conditions and the nature of the attacking species.

Aryl Bromide Participation: The bromine atom attached directly to the benzene (B151609) ring is characteristic of an aryl halide. This C(sp²)-Br bond is strong and the phenyl cation is unstable, making it generally unreactive towards traditional nucleophilic substitution reactions (SN1 and SN2). libretexts.org However, it readily participates in electrophilic aromatic substitution reactions, where the bromo- and ethoxy groups act as directors for incoming electrophiles. byjus.comchemguide.co.uk The benzene ring's electron-rich nature makes it susceptible to attack by strong electrophiles, a process that typically requires a Lewis acid catalyst to polarize the attacking reagent. chemguide.co.uklibretexts.org

Alkyl Bromide Participation: The bromine atom on the ethoxy side chain is a primary alkyl bromide (C(sp³)-Br). This site is highly susceptible to nucleophilic substitution reactions, primarily through an SN2 mechanism, especially with good nucleophiles. masterorganicchemistry.comyoutube.com The reaction involves a backside attack by the nucleophile, leading to the displacement of the bromide ion. masterorganicchemistry.com

The two bromine atoms provide pathways for distinct, fundamental reaction mechanisms: nucleophilic substitution at the side chain and oxidative addition at the aromatic ring.

Nucleophilic Substitution: The primary bromoethoxy group is the primary site for nucleophilic substitution. This reaction proceeds via a bimolecular (SN2) mechanism, which is a single, concerted step. pressbooks.pub A nucleophile attacks the carbon atom bonded to the bromine, while the carbon-bromine bond simultaneously breaks. youtube.com This mechanism is characterized by an inversion of stereochemistry at the carbon center, although in this specific molecule, the reacting carbon is not a chiral center. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. pressbooks.pub

| Feature | Description | Source |

|---|---|---|

| Kinetics | Second-order (Rate = k[Substrate][Nucleophile]) | pressbooks.pub |

| Mechanism | Concerted (single step) | masterorganicchemistry.com |

| Intermediate | None; a five-coordinate transition state is formed | youtube.com |

| Stereochemistry | Inversion of configuration at the electrophilic carbon | masterorganicchemistry.com |

| Attacking Species | A strong nucleophile attacks from the side opposite the leaving group ("backside attack") | masterorganicchemistry.com |

Oxidative Addition: The aryl bromide functionality is a classic substrate for oxidative addition, a critical step in many palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). In this process, a low-valent transition metal complex, typically Palladium(0), inserts itself into the carbon-bromine bond. This increases the oxidation state of the metal (e.g., from Pd(0) to Pd(II)) and creates a new organometallic complex, which can then undergo further reaction steps like transmetalation and reductive elimination to form a new carbon-carbon or carbon-heteroatom bond. This pathway provides a powerful tool for modifying the aromatic core of the molecule.

Under specific conditions, such as exposure to UV light or the presence of a radical initiator, reactions involving this compound can proceed through radical intermediates. Radical reactions occur in a three-phase chain reaction: initiation, propagation, and termination. lumenlearning.com

Initiation: This phase involves the homolytic cleavage of a weak bond to form initial radical species. For instance, a radical initiator like AIBN (azobisisobutyronitrile) or heat/light could induce the homolytic cleavage of the C-Br bond, although the alkyl C-Br bond is more susceptible than the aryl C-Br bond.

Propagation: A generated radical can react with a stable molecule to create a new radical, continuing the chain. lumenlearning.com For example, a bromine radical could abstract a hydrogen atom from the ethoxy side chain, creating a carbon-centered radical. This new radical could then undergo rearrangement or react with other molecules.

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical molecule. lumenlearning.com Due to the low concentration of radicals, this is a rare event compared to propagation.

Radical mechanisms can lead to products that are distinct from those formed via ionic pathways, such as polymerization or anti-Markovnikov additions if an unsaturated bond were present.

Theoretical Studies of Molecular Structure and Reactivity

Computational chemistry provides invaluable insights into the intrinsic properties of molecules like this compound, helping to predict reactivity and understand reaction mechanisms at a molecular level.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure of molecules. rsc.org For this compound, these calculations can determine several key properties:

Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation.

Electronic Distribution: The calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution. The MEP would be expected to show regions of negative potential (electron-rich) around the electronegative oxygen and bromine atoms, identifying them as likely sites for interaction with electrophiles.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO location indicates the site of nucleophilicity (where electrons are most available to be donated), while the LUMO location indicates the site of electrophilicity (where electrons are most readily accepted). The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability.

Beyond static properties, computational modeling can map the entire energy profile of a proposed reaction mechanism. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction coordinate diagram can be constructed.

For a reaction like the SN2 substitution at the bromoethoxy chain, computational modeling can:

Locate the Transition State: Identify the exact geometry of the high-energy transition state where the nucleophile is partially bonded to the carbon and the bromine-carbon bond is partially broken.

Calculate Activation Energy: Determine the energy difference between the reactants and the transition state. This value, the activation energy (ΔG‡), is directly related to the reaction rate.

These theoretical models allow for the investigation of different potential pathways and can corroborate or predict the outcomes of experimental mechanistic studies.

| Parameter | Description | Significance |

|---|---|---|

| EReactants | Sum of the ground-state energies of the reactants | Baseline energy for the reaction coordinate |

| ETS | Energy of the transition state structure | Highest point on the reaction pathway |

| EProducts | Sum of the ground-state energies of the products | Endpoint energy for the reaction coordinate |

| Activation Energy (ΔG‡) | ETS - EReactants | Determines the kinetic feasibility and rate of the reaction |

| Reaction Energy (ΔE) | EProducts - EReactants | Indicates if the reaction is exothermic (negative) or endothermic (positive) |

Advanced Applications in Materials Science

Utilization in Polymer Chemistry and Material Development

The unique structure of 1-bromo-4-(2-bromoethoxy)benzene allows it to be used in several capacities in the synthesis of novel polymers and resins. The aryl bromide is amenable to various cross-coupling reactions to form the polymer backbone, while the bromoethoxy side chain can be used for grafting, cross-linking, or post-polymerization modification.

Precursor for Specialized Polymers and Resins

This compound serves as a key precursor for a range of specialized polymers, primarily due to its capacity to undergo sequential or orthogonal reactions. The aryl bromide can participate in carbon-carbon bond-forming reactions, such as Suzuki or Heck couplings, to construct the main chain of conjugated polymers. Simultaneously, the reactive terminal bromide on the ethoxy side chain offers a site for further functionalization.

One significant application is in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives. nih.govrsc.org PPVs are a critical class of conjugated polymers known for their electroluminescent properties. nih.gov By using precursors like this compound, polymers with ether-substituted side chains can be synthesized. uh.edu These side chains are crucial for improving the solubility and processability of the otherwise rigid and insoluble polymer backbone, a common challenge in the field. nih.govuh.edu The Gilch polymerization is a common route for synthesizing PPV derivatives from α,α'-dihalo-p-xylene monomers, which can be prepared from precursors like the title compound. nih.gov

Furthermore, the bromoethoxy group can be converted into other functionalities. For instance, it can be used to attach the polymer to other molecules or surfaces. This makes it a precursor for creating functional resins with applications in areas like chromatography or as solid-supported catalysts. The ability to introduce a flexible ether linkage with a reactive handle is a key advantage in designing materials with tailored properties.

Monomeric Applications in Polymerization Processes

As a monomer, this compound can be directly involved in step-growth polymerization reactions. Its classification by chemical suppliers as a "Polymer Semiconductor Monomer" underscores its intended use in such processes. The dual reactivity allows for several polymerization strategies.

For example, it can be used to synthesize aromatic polyethers. Through a reaction akin to the Williamson ether synthesis, the bromoethoxy group can react with a bisphenol under basic conditions to form the ether linkages of the polymer backbone. organicchemistrytutor.comchem-station.commasterorganicchemistry.com While the aryl bromide remains passive in this type of reaction, it provides a site for subsequent cross-linking or functionalization, leading to the formation of robust polymer networks.

Alternatively, the aryl bromide can be the primary site of polymerization. In palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Stille couplings, the aryl bromide can react with a suitable co-monomer (e.g., a diboronic acid or a distannane) to build up a conjugated polymer chain. nih.gov The resulting polymer would feature pendant bromoethoxy groups along its backbone, which could then be used for post-polymerization modifications. This approach allows for the synthesis of complex polymer architectures that would be difficult to achieve with pre-functionalized monomers.

| Polymerization Type | Role of this compound | Resulting Polymer Type | Potential Properties |

| Gilch Polymerization | Precursor to a dihalomethyl-substituted monomer | Poly(p-phenylene vinylene) derivative | Soluble, electroluminescent, semiconducting |

| Williamson Ether Synthesis | Monomer (reacting at the bromoethoxy group) | Aromatic polyether with pendant aryl bromide groups | Thermally stable, potential for cross-linking |

| Suzuki/Heck Coupling | Monomer (reacting at the aryl bromide) | Conjugated polymer with pendant bromoethoxy groups | Semiconducting, functionalizable |

Investigation of Sensitizer (B1316253) Roles in Polymerization

Currently, there is limited direct research available documenting the role of this compound specifically as a sensitizer in polymerization reactions. However, its structure, containing a heavy bromine atom, suggests a theoretical potential for acting as a triplet sensitizer in photopolymerization. The heavy atom effect is known to promote intersystem crossing from an excited singlet state to a triplet state. This property is crucial for initiating certain types of polymerization reactions that proceed through a triplet-state mechanism. Further investigation would be required to validate and quantify its efficacy as a sensitizer.

Design and Synthesis of Organic Electronic Materials

The development of organic electronics relies on the synthesis of novel π-conjugated molecules and polymers that can efficiently transport charge. This compound is an ideal starting material for creating such compounds, which are the fundamental components of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Precursors for Organic Semiconductors

This compound and structurally similar compounds are established precursors for the synthesis of organic semiconductors. ontosight.ai The primary application in this area is the synthesis of conjugated polymers, as discussed previously. Poly(p-phenylene vinylene) and its derivatives are archetypal organic semiconductors, and this compound provides a route to modify their structure and properties. nih.govrsc.org

The synthesis of these materials often involves palladium-catalyzed cross-coupling reactions. nih.gov The aryl bromide of this compound allows it to be readily incorporated into these synthetic schemes. By coupling it with other aromatic building blocks, chemists can construct complex, extended π-systems that are essential for efficient charge transport. The bromoethoxy side chain not only enhances solubility but can also be used to fine-tune the electronic properties and solid-state packing of the resulting semiconductor, which are critical factors for device performance.

Development of Advanced Electronic Components

The molecules and polymers derived from this compound are integral to the fabrication of advanced electronic components. Specifically, they are used in the development of hole-transporting materials (HTMs), which are crucial layers in OLEDs and perovskite solar cells. google.comosti.gov

HTMs facilitate the movement of positive charge carriers (holes) from the active layer to the anode. google.com The design of efficient HTMs often involves creating complex, multi-functional molecules. This compound can serve as a foundational building block in the synthesis of these materials. For instance, the aryl bromide can be used as a handle to attach the core of the molecule to other electron-rich groups, such as triphenylamines or carbazoles, which are common motifs in HTMs. The bromoethoxy group can be used to link multiple units together or to attach the HTM to a polymer backbone, enhancing film formation and stability. While specific patents may not list this exact compound, they often describe processes for producing materials where it would be a suitable intermediate. google.comgoogle.comgoogleapis.comgoogleapis.com The ability to synthesize complex architectures from simple, functionalized building blocks like this compound is a cornerstone of modern materials chemistry for electronics.

| Electronic Component | Material Type | Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Conjugated Polymer (Emissive Layer) | Precursor for PPV-type polymers |

| Organic Light-Emitting Diodes (OLEDs) | Hole-Transport Material (HTM) | Building block for complex HTM molecules |

| Organic Photovoltaics (OPVs) | Conjugated Polymer (Donor/Acceptor) | Precursor for soluble, semiconducting polymers |

| Perovskite Solar Cells | Hole-Transport Material (HTM) | Building block for advanced HTMs |

Construction of Supramolecular Assemblies

The compound this compound serves as a versatile building block in supramolecular chemistry, a field dedicated to the study of chemical systems composed of multiple molecules linked by non-covalent interactions. Its bifunctional nature, featuring a bromoaryl group and a bromoalkoxy chain, allows for its incorporation into complex, non-covalently bonded structures with emergent properties. These assemblies are designed to perform specific functions, such as molecular recognition, catalysis, and encapsulation. The strategic placement of bromine atoms on the benzene (B151609) ring and the ethoxy tail provides reactive handles for subsequent chemical modifications, enabling the fine-tuning of the electronic and steric properties of the resulting supramolecular architectures.

Synthesis of Functionalized Macrocycles (e.g., Pillar[n]arenes)

A significant application of this compound derivatives in materials science is in the synthesis of functionalized macrocycles, particularly pillar[n]arenes. Pillar[n]arenes are a class of macrocyclic hosts composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges at their para-positions, forming a pillar-shaped, symmetrical structure. rsc.org The functionalization of these macrocycles is crucial for tailoring their properties and expanding their applications.

One key strategy for creating functionalized pillar[n]arenes involves the co-cyclization of different hydroquinone monomers. acs.org Research has demonstrated the successful synthesis of brominated-functionalized pillar rsc.orgarenes through the co-condensation of a derivative, 1,4-bis(2-bromoethoxy)benzene (B1267954), with 1,4-dimethoxybenzene (B90301) in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂). rsc.orgrsc.org This reaction produces a mixture of copillar rsc.orgarenes with varying numbers and arrangements of the bromoethoxy-functionalized units. rsc.org

The co-cyclization reaction yields a variety of constitutional isomers, which possess the same molecular formula but differ in the arrangement of their constituent units. rsc.org For instance, the reaction between 1,4-dimethoxybenzene and 1,4-bis(2-bromoethoxy)benzene can produce a statistical mixture of eight different pillar rsc.orgarenes. rsc.orgrsc.org These products can be separated using chromatographic techniques, such as column chromatography, to isolate specific isomers. rsc.org The ability to introduce the bromoethoxy functional group onto the pillar[n]arene rim opens up avenues for further post-synthesis modification, allowing for the attachment of various other functional groups to create task-specific molecular hosts.

Table 1: Synthesis of Brominated-Functionalized Pillar rsc.orgarenes via Co-cyclization

| Monomer 1 | Monomer 2 | Catalyst | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| 1,4-Dimethoxybenzene | 1,4-Bis(2-bromoethoxy)benzene | BF₃·OEt₂ | Constitutional isomers of brominated pillar rsc.orgarenes | Yields a mixture of eight possible pillar rsc.orgarene isomers with different physical and chemical properties. | rsc.orgrsc.org |

| 1-(2-Bromoethoxy)-4-methoxybenzene | 1,4-Dimethoxybenzene | BF₃·OEt₂ | Monofunctionalized pillar rsc.orgarene | Introduces a single bromoethoxyl handle onto the pillar rsc.orgarene structure. | acs.org |

Host-Guest Chemistry and Molecular Recognition Studies

The constitutional isomers of brominated pillar rsc.orgarenes, for example, display different binding constants towards guest molecules. rsc.org This difference arises from the varied spatial arrangement of the bromoethoxy groups, which alters the electronic and steric environment of the macrocycle's cavity and portals. rsc.org

A compelling demonstration of this principle is seen in the complexation studies of per-ethylated pillar rsc.orgarene (a derivative of the functionalized macrocycle) with sulfur mustard (SM) and its simulants. nih.gov The pillar rsc.orgarene cavity effectively encapsulates these guest molecules, driven by a combination of non-covalent interactions, including C-H···π interactions between the guest's methylene groups and the host's benzene rings. nih.gov

NMR titration experiments and X-ray crystallography have provided detailed insights into these host-guest complexes. For instance, the binding affinity is significantly higher for guests with two chloroethyl arms compared to their monofunctional counterparts, indicating cooperative binding at both ends of the guest molecule within the macrocycle's cavity. nih.gov The specific geometry and electronic nature of the guest molecule dictate the strength of the interaction, showcasing the pillar[n]arene's capacity for molecular recognition.

Table 2: Host-Guest Complexation Data for Per-ethylated Pillar rsc.orgarene (EtP5) and Guests

| Guest Molecule | Guest Type | Association Constant (Kₐ, M⁻¹) in o-xylene-d₁₀ | Key Interactions | Reference |

|---|---|---|---|---|

| Sulfur Mustard (SM) | Dichloroalkane analog | 1.8 (± 0.2) x 10³ | C-H···π, C-H···S, Sulfur-arene | nih.gov |

| 2-Chloroethyl ethyl sulfide (B99878) (S1) | Monochloroalkane analog | 2.5 (± 0.3) x 10² | C-H···π | nih.gov |

| 1,2-Bis(2-chloroethoxy)ethane (S2) | Dichloroalkane analog | 1.9 (± 0.2) x 10³ | C-H···π | nih.gov |

| 1,5-Dichloropentane (S4) | Dichloroalkane analog | 1.1 (± 0.1) x 10³ | C-H···π | nih.gov |

These studies underscore the importance of functionalization, enabled by precursors like this compound, in designing advanced supramolecular systems with tailored molecular recognition capabilities for applications in sensing, separation, and environmental remediation. rsc.orgrsc.org

Biological Studies and Medicinal Chemistry Implications

Building Block in the Synthesis of Biologically Active Compounds

The presence of bromine atoms on both the aromatic ring and the ethoxy side chain of 1-Bromo-4-(2-bromoethoxy)benzene makes it a highly useful intermediate in organic synthesis. nih.gov These bromine atoms can be readily displaced or involved in various coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. nih.govresearchgate.net This versatility is crucial in medicinal chemistry, where the systematic modification of a lead compound is a common strategy for optimizing its biological activity. acs.org

Precursor for Pharmaceutical Intermediates

The utility of brominated benzene (B151609) derivatives as precursors for pharmaceutical intermediates is well-documented. For instance, a structurally related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, serves as a key intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes. google.comgoogle.com The process involves reacting 5-bromo-2-chlorobenzoic acid to form an acid chloride, which then reacts with phenetole. Subsequent reduction yields the crucial intermediate. google.comgoogle.com Similarly, 1-bromoalkylbenzene derivatives are recognized as important intermediates for a variety of medicines and agrochemicals. google.com These examples highlight the role of the bromo-benzene motif, a core feature of this compound, in constructing the foundational skeletons of significant pharmaceutical agents.

Design and Development of Novel Therapeutic Agents

The structural framework of this compound is instrumental in the design of new therapeutic agents. Brominated compounds are pivotal in synthetic and medicinal chemistry as they serve as versatile intermediates for creating diverse molecular structures. researchgate.net The development of hybrid molecules, where two or more pharmacophores are combined, is a modern approach in drug discovery aimed at overcoming challenges like drug resistance. nih.gov The bromo-functionalized scaffold allows for such molecular hybridization, potentially leading to compounds with enhanced biological activity and novel mechanisms of action. nih.gov Research into brominated heterocycles has shown a wide range of bioactivities, further underscoring the potential of using brominated precursors like this compound in the development of new drugs. researchgate.net

Structure-Activity Relationship (SAR) Studies of Brominated Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. acs.orgmdpi.com For brominated compounds, SAR studies explore how the number and position of bromine atoms, as well as their electronic properties, affect the molecule's therapeutic potential. nih.gov

Antimicrobial Activity Investigations of Related Derivatives

The incorporation of bromine into molecular structures has been a successful strategy in the development of antimicrobial agents. Studies on 6-bromoindolglyoxylamide derivatives have identified compounds with significant antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus. nih.gov Furthermore, a series of 5-bromobenzofuran-triazoles were screened for their antibacterial potential, with some compounds showing excellent efficacy against both B. subtilis and E. coli. mdpi.com For example, compound 10b from this series was highly active against B. subtilis, while compound 10a showed excellent activity against E. coli. mdpi.com Polybrominated diphenyl ethers (PBDEs) isolated from marine sponges have also demonstrated antibacterial activity against B. subtilis, S. aureus, K. pneumoniae, and E. coli. nih.gov These findings suggest that the bromo-functional group, a key feature of this compound, is a crucial component in designing new and effective antimicrobial drugs. nih.gov

| Compound Class | Derivative Example | Target Microbe | Observed Activity | Reference |

|---|---|---|---|---|

| 6-Bromoindolglyoxylamides | Polyamine derivatives (3 and 4) | Staphylococcus aureus, S. intermedius | Intrinsic antimicrobial activity. | nih.gov |

| 5-Bromobenzofuran-triazoles | Compound 10b | B. subtilis | Potent activity with MIC value of 1.25 ± 0.60 µg/mL. | mdpi.com |

| 5-Bromobenzofuran-triazoles | Compound 10a | E. coli | Excellent activity with MIC of 1.80 ± 0.25 µg/mL. | mdpi.com |

| Polybrominated diphenyl ethers (PBDEs) | Various | B. subtilis, S. aureus, K. pneumoniae, E. coli | Antibacterial activities noted. | nih.gov |

Anti-inflammatory Potential of Analogous Compounds

Exploration of Anticancer Activities in Structurally Similar Molecules

The resorcinol (B1680541) (1,3-dihydroxybenzene) scaffold, which is structurally related to the phenyl portion of this compound, is found in a class of anticancer agents. wikipedia.org Some of these agents have even progressed to clinical trials. wikipedia.org The introduction of bromine into various molecular frameworks has also been shown to enhance anticancer activity. For example, the bromination of 3,6,8-trimethoxyquinoline to yield a dibrominated compound resulted in a substantial increase in antiproliferative activity against several cancer cell lines. nih.gov This derivative, compound 11, showed potent inhibitory activity with low IC50 values against C6, HeLa, and HT29 cancer cell lines. nih.gov Furthermore, derivatives of natural bromophenols have been synthesized and evaluated for their anticancer potential. mdpi.com Specifically, certain methylated and acetylated bromophenol derivatives were found to inhibit the viability and induce apoptosis of leukemia K562 cells. mdpi.com Polybrominated diphenyl ethers (PBDEs) have also been investigated, with one compound showing extensive antineoplastic activity on T cell leukemia and B cell lymphoma cell lines. nih.gov

| Compound Class | Derivative Example | Cancer Cell Line(s) | Key Finding | Reference |

|---|---|---|---|---|

| Brominated Methoxyquinolines | Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | C6, HeLa, HT29 | Potent inhibitory activity with IC50 values of 15.4 µM (C6), 26.4 µM (HeLa), and 15.0 µM (HT29). | nih.gov |

| Polybrominated Diphenyl Ethers (PBDEs) | P01F08 | Jurkat J16 (T cell leukemia), Ramos (B cell lymphoma) | Extensive antineoplastic activity. | nih.gov |

| Acetylated Bromophenols | (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4)) | K562 (leukemia) | Inhibited viability and induced apoptosis. | mdpi.com |

| Resorcinol Analogues | Luminespib, ganetespib, etc. | Various | Common scaffold in anticancer agents, some in clinical trials. | wikipedia.org |

Interactions with Biological Systems

The potential for a chemical compound to be developed into a therapeutic agent is fundamentally linked to its ability to interact with biological systems. For this compound, a bromo-substituted aromatic compound, its structure suggests potential interactions with various biological targets, which could form the basis for future pharmacological research.

Investigations of Enzyme and Receptor Interactions

Specific investigations detailing the direct interactions of this compound with specific enzymes or receptors are not extensively documented in publicly available literature. However, the general structural characteristics of the molecule allow for informed hypotheses about its potential biological targets. As a bromo-substituted aromatic compound, it may engage with biological macromolecules like enzymes and receptors. The presence of two bromine atoms and an ether linkage provides sites for potential hydrogen bonding, hydrophobic interactions, and halogen bonding, which are crucial for molecular recognition at the active or allosteric sites of proteins.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the structural properties of chemical compounds with their biological activities. longdom.org This approach is vital in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and reducing the need for extensive experimental screening. longdom.org A QSAR model establishes a mathematical relationship between molecular descriptors (numerical representations of chemical structure) and a measured biological response.

The development of a QSAR model typically involves:

Data Set Assembly: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: Various physicochemical, electronic, and structural descriptors are calculated for each molecule in the series.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation linking the descriptors to the biological activity. brieflands.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

While a specific QSAR model for this compound derivatives was not found in the reviewed literature, QSAR studies are frequently performed on related classes of compounds, such as other brominated flame retardants and nitroaromatic compounds. nih.govqsardb.org For instance, QSAR databases contain information on related structures like 1,2-dibromo-4-(4-bromophenoxy)benzene, indicating that this type of analysis is applicable to polybrominated aromatic ethers. qsardb.org A hypothetical QSAR study on derivatives of this compound would aim to identify key structural features that influence a particular biological activity, guiding the synthesis of more potent and selective analogs.

The quality and predictive ability of a QSAR model are assessed using several statistical parameters, as shown in the table below.

Table 1: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Ideal Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training data. nih.gov | Closer to 1 |

| Cross-validated R² | Q² (or Q²_LOO) | Measures the robustness and internal predictive ability of the model using leave-one-out cross-validation. nih.gov | > 0.5 |

| External Validation R² | R²_pred (or R²_ext) | Measures the model's ability to predict the activity of an external set of compounds not used in model training. nih.gov | > 0.6 |

Evaluation of Bioactive Derivatives (e.g., Larvicidal, Antiviral Activities)

The core structure of this compound serves as a scaffold that can be chemically modified to create a library of derivatives with potential bioactive properties. The evaluation of such derivatives is a common strategy in medicinal chemistry to identify new therapeutic agents.

While specific studies on the larvicidal activity of derivatives of this compound were not identified, research into other biological activities of related brominated compounds provides valuable insights. Notably, the incorporation of bromine atoms into various molecular frameworks has been shown to yield significant antiviral properties.

For example, studies on hypericin (B1674126) derivatives have demonstrated that bromination can produce potent photoactive antiviral agents. nih.gov Dibromo- and tetrabromo-hypericin were found to be highly active against herpes simplex virus and influenza virus, with the dibromohypericin being the most potent under the tested conditions. nih.gov This activity was dependent on light exposure. nih.gov

Similarly, derivatives of quinazolinone containing bromine have been synthesized and evaluated for their antiviral activity. tsijournals.com Specifically, 6-Bromo-N-benzoyl-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzenesulphonamide showed the ability to inhibit the replication of HIV-1. tsijournals.com These examples underscore the potential of using brominated scaffolds, such as that provided by this compound, as a starting point for developing novel antiviral drugs.

Table 2: Examples of Bioactive Brominated Derivatives from Related Scaffolds

| Parent Scaffold | Brominated Derivative Example | Observed Bioactivity | Reference |

|---|---|---|---|

| Hypericin | Dibromohypericin | Photoactive antiviral (Herpes Simplex, Influenza) | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2-dibromo-4-(4-bromophenoxy)benzene |

| This compound |

| 1-Bromo-4-((2-bromoethoxy)methyl)benzene |

| 6-Bromo-N-benzoyl-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzenesulphonamide |

| Cysteine |

| Dibromohypericin |

| Herpes simplex virus |

| Histidine |

| HIV-1 |

| Hypericin |

| Influenza virus |

| Lysine |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 1-bromo-4-(2-bromoethoxy)benzene reveals distinct signals corresponding to the different sets of hydrogen atoms in the molecule. ichemical.com In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the following characteristic peaks are observed: a triplet at approximately 3.63 ppm, another triplet at about 4.26 ppm, and two doublets in the aromatic region, around 6.80 ppm and 7.39 ppm. ichemical.com

The triplet at 3.63 ppm corresponds to the two protons on the carbon atom adjacent to the bromine atom in the ethoxy chain (-OCH₂CH₂ Br). ichemical.com The adjacent methylene (B1212753) group's protons cause the signal to split into a triplet. The triplet at 4.26 ppm is assigned to the two protons on the carbon atom bonded to the oxygen atom of the ethoxy group (-OCH₂ CH₂Br). ichemical.com Its proximity to the deshielding oxygen atom results in a downfield shift. The two doublets in the range of 6.80-7.39 ppm are characteristic of the para-substituted benzene (B151609) ring. ichemical.com The protons on the carbons adjacent to the oxygen appear at a different chemical shift than the protons on the carbons adjacent to the bromine atom, and the coupling between adjacent protons on the ring leads to the doublet splitting pattern.

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.63 | Triplet | 2H | -OCH₂CH₂Br |

| ~4.26 | Triplet | 2H | -OCH₂CH₂Br |

| ~6.80 | Doublet | 2H | Aromatic Protons (ortho to -OCH₂CH₂Br) |

| ~7.39 | Doublet | 2H | Aromatic Protons (ortho to -Br) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The spectrum would be expected to show signals for the two different carbons in the ethoxy chain and the four unique carbons in the para-substituted aromatic ring. The carbon attached to the bromine atom in the ethoxy chain would appear at a lower chemical shift compared to the carbon attached to the oxygen. In the aromatic region, the carbon bonded to the oxygen will be the most downfield, followed by the carbon bonded to the bromine, and then the two other carbons of the benzene ring.

| Chemical Shift (δ) in ppm (Predicted) | Assignment |

|---|---|

| ~29 | -OCH₂CH₂Br |

| ~68 | -OCH₂CH₂Br |

| ~114 | Aromatic C-H (ortho to -Br) |

| ~116 | Aromatic C-Br |

| ~132 | Aromatic C-H (ortho to -OCH₂CH₂Br) |

| ~158 | Aromatic C-O |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for a more detailed structural confirmation. A COSY spectrum would show correlations between the protons of the two methylene groups in the ethoxy chain, confirming their connectivity. An HSQC spectrum would establish the direct one-bond correlations between the protons and the carbon atoms to which they are attached, allowing for unambiguous assignment of both the ¹H and ¹³C NMR spectra. These advanced methods are invaluable for complex molecules where 1D spectra may be ambiguous. harvard.edursc.org

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound, the mass spectrum exhibits a characteristic isotopic pattern due to the presence of two bromine atoms. youtube.com Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. youtube.com This results in a distinctive M, M+2, and M+4 peak pattern for the molecular ion, where M is the mass of the molecule with two ⁷⁹Br atoms, M+2 is the mass with one ⁷⁹Br and one ⁸¹Br, and M+4 is the mass with two ⁸¹Br atoms. youtube.com The relative intensities of these peaks are approximately 1:2:1. youtube.com

The fragmentation of this compound under electron ionization would likely involve cleavage of the ether bond and the carbon-bromine bonds. Common fragments would include the loss of a bromoethoxy group or a bromine atom, leading to characteristic daughter ions. For instance, the loss of a bromine radical from the ethoxy chain would result in a significant fragment. Cleavage of the ether linkage could generate a bromophenoxy radical cation and a bromoethyl cation.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |

|---|---|---|

| 278/280/282 | [C₈H₈Br₂O]⁺ (Molecular Ion) | Characteristic 1:2:1 isotopic pattern for two bromine atoms. |

| 199/201 | [C₈H₈BrO]⁺ | Loss of a bromine atom. |

| 171/173 | [C₆H₄BrO]⁺ | Fragment corresponding to the bromophenoxy cation. |

| 107/109 | [C₂H₄Br]⁺ | Fragment corresponding to the bromoethyl cation. |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of non-volatile compounds like this compound. A reverse-phase HPLC method, utilizing a C18 column, is typically employed. sielc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. sielc.com A gradient elution, where the proportion of the organic solvent is gradually increased, can effectively separate the target compound from starting materials, by-products, and other impurities. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination.

Gas Chromatography (GC) for Volatile Compounds

Gas chromatography (GC) is a fundamental analytical technique used to separate and analyze volatile substances. libretexts.org For haloethers like this compound, GC is essential for determining purity, identifying impurities, and quantifying the compound in various matrices. tandfonline.comepa.gov The analysis involves vaporizing the compound and passing it through a column, where it is separated based on its boiling point and interaction with the stationary phase. libretexts.org

Research Findings:

The analysis of haloethers by GC often employs a wide-bore capillary column and an electron capture detector (ECD), which is highly sensitive to halogenated compounds. epa.govepa.gov Sample preparation is critical, especially for trace analysis in environmental samples, and may involve techniques like liquid-liquid extraction or solid-phase extraction. tandfonline.com

Potential challenges in GC analysis include interference from other electronegative compounds, such as phthalates or other halogenated substances, which also elicit a strong response from the ECD. epa.govepa.gov Co-elution, where two different compounds exit the column at the same time, can also occur. For instance, dichlorobenzenes are known to sometimes co-elute with haloethers. epa.govepa.gov To ensure accurate identification, confirmation using a second GC column with a different stationary phase or coupling the GC with a mass spectrometer (GC/MS) is often necessary. epa.govepa.gov

| Parameter | Description | Typical Application for this compound |

|---|---|---|

| Principle | Separation of volatile compounds based on partitioning between a mobile gas phase and a stationary liquid or solid phase. libretexts.org | Purity assessment and quantification. |

| Instrumentation | Gas chromatograph with an injection port, column, oven, and detector. libretexts.org | Typically equipped with a capillary column and an Electron Capture Detector (ECD) for high sensitivity to brominated compounds. epa.gov |

| Sample Preparation | Direct injection for neat liquids or extraction from a matrix (e.g., water, soil). epa.govepa.gov | Dissolution in a suitable solvent for direct injection; solid-phase or liquid-liquid extraction for trace analysis. tandfonline.com |

| Interferences | Co-elution with other compounds, particularly other halogenated molecules. epa.govepa.gov | Possible interference from dichlorobenzenes or other brominated impurities. epa.gov Confirmation by GC/MS is recommended. epa.govepa.gov |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. By diffracting X-rays off a single crystal of a compound, one can generate an electron density map from which atomic positions, bond lengths, and bond angles can be calculated with high accuracy. docbrown.info

Research Findings:

While specific crystallographic data for this compound is not widely published, the principles of the technique are well-established for brominated aromatic compounds. The presence of a heavy atom like bromine is particularly advantageous in X-ray crystallography. lifechemicals.com It scatters X-rays more strongly than lighter atoms (carbon, hydrogen, oxygen), making its position easier to identify. This can help in solving the phase problem, a critical step in determining the crystal structure. lifechemicals.com

Studies on similar molecules, such as brominated derivatives of 2-deoxy-d-glucose, show that the bromine atom significantly influences the crystal packing through intermolecular interactions. nih.gov X-ray analysis of brominated compounds allows for a detailed understanding of the supramolecular architecture, revealing how molecules arrange themselves in the crystal lattice. nih.govresearchgate.net The typical C-C bond length in an aromatic ring is about 0.139 nm, intermediate between a single (0.154 nm) and a double (0.134 nm) bond, a feature that X-ray crystallography confirms. docbrown.info

| Parameter | Description | Expected Findings for this compound |

|---|---|---|

| Principle | Diffraction of X-rays by the electron clouds of atoms arranged in a crystal lattice. docbrown.info | Determination of the exact 3D structure, including bond lengths, bond angles, and conformation. |

| Key Measurements | Unit cell dimensions, space group, atomic coordinates. | Planar benzene ring, specific conformation of the bromoethoxy side chain, and intermolecular packing details. |

| Significance of Bromine | The heavy bromine atom acts as a strong scatterer, aiding in structure solution. lifechemicals.com | The positions of the two bromine atoms would be determined with high precision, serving as anchor points for building the rest of the molecular model. |

| Expected Bond Lengths | C-C (aromatic) ≈ 0.139 nm; C-Br ≈ 0.190 nm; C-O ≈ 0.136 nm (aryl-ether), ≈ 0.143 nm (alkyl-ether). | Confirmation of these bond lengths would validate the chemical structure. docbrown.info |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. Each type of bond (e.g., C-H, C=C, C-O, C-Br) absorbs light at a characteristic wavenumber. youtube.com

Research Findings:

The IR spectrum of this compound is expected to show a combination of absorptions characteristic of its aromatic and aliphatic ether components. The presence of a benzene ring is indicated by several key signals. libretexts.org These include C-H stretching vibrations just above 3000 cm⁻¹, sharp C=C stretching peaks in the 1600-1400 cm⁻¹ region, and strong C-H "out-of-plane" (oop) bending bands in the 900-675 cm⁻¹ range, the exact position of which can indicate the substitution pattern on the ring. libretexts.org

The ether linkage (C-O-C) will produce strong C-O stretching bands, typically in the 1300-1000 cm⁻¹ region. For an aryl-alkyl ether, two distinct C-O stretching bands are expected: one for the =C-O- (aryl) bond and another for the -C-O- (alkyl) bond. Finally, the carbon-bromine (C-Br) bonds will give rise to absorptions in the far-infrared region, typically below 600 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 3000-2850 | C-H Stretch | Alkyl (CH₂) |

| 1600-1585 & 1500-1400 | C=C Stretch (in-ring) | Aromatic Ring libretexts.org |

| ~1250 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~1050 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 900-675 | C-H Out-of-Plane Bend | Aromatic Ring (para-substitution) libretexts.org |

| Below 600 | C-Br Stretch | Bromoalkane & Bromoarene |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Selectivity and Efficiency